molecular formula C16H17NO6S2 B12621007 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12621007
M. Wt: 383.4 g/mol
InChI Key: FFKPTQRRDJOGPZ-UHFFFAOYSA-N
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Description

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a furan ring, and a sulfonyl group attached to a dioxidotetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves coupling this intermediate with a furan-2-ylmethylamine derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the pathways they regulate. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(pyridin-2-ylmethyl)benzamide
  • 3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the furan ring and the sulfonyl group attached to the dioxidotetrahydrothiophene moiety distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H17NO6S2

Molecular Weight

383.4 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)sulfonyl-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H17NO6S2/c18-16(17-10-13-4-2-7-23-13)12-3-1-5-14(9-12)25(21,22)15-6-8-24(19,20)11-15/h1-5,7,9,15H,6,8,10-11H2,(H,17,18)

InChI Key

FFKPTQRRDJOGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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